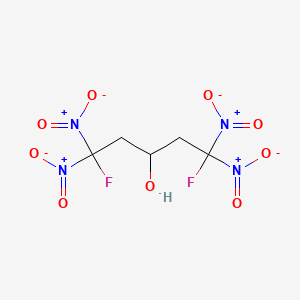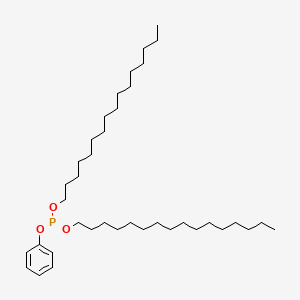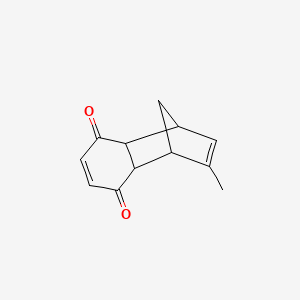
2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione is a chemical compound with the molecular formula C11H10O2 and a molecular weight of 174.1959 . It is also known by other names such as 1,4,4-α,8-α-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione and Cyclopentadienebenzoquinone . This compound is notable for its unique structure, which includes a methano bridge and a naphthalene core.
Vorbereitungsmethoden
The primary method for synthesizing 2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione is through a Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve optimizing these conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methano bridge, using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione exerts its effects involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of the enzyme quinolinium, affecting the enzyme’s activity at low concentrations . The pathways involved in its mechanism of action are still under investigation, but its structural features play a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione can be compared with similar compounds such as:
1,4,4a,8a-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione: This compound shares a similar core structure but lacks the methyl group at the 2-position.
Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
110416-62-1 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
9-methyltricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione |
InChI |
InChI=1S/C12H12O2/c1-6-4-7-5-8(6)12-10(14)3-2-9(13)11(7)12/h2-4,7-8,11-12H,5H2,1H3 |
InChI-Schlüssel |
CMPXLZNDZHVXLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2CC1C3C2C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
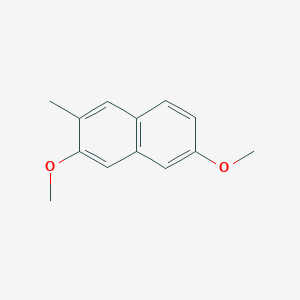
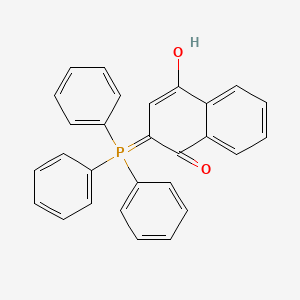
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
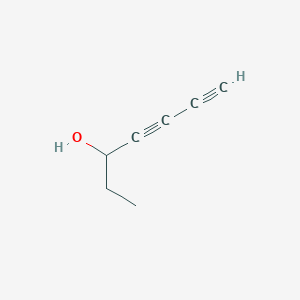
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
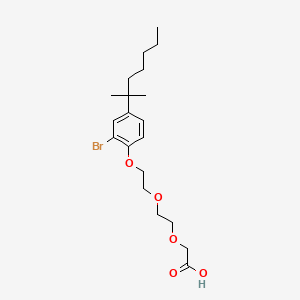
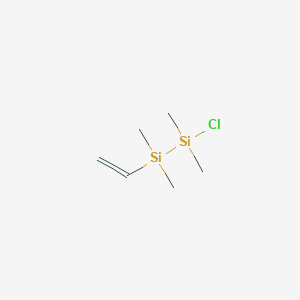
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)
